molecular formula C8H18N2 B15327108 ((4-Methylcyclohexyl)methyl)hydrazine

((4-Methylcyclohexyl)methyl)hydrazine

Cat. No.: B15327108
M. Wt: 142.24 g/mol
InChI Key: WOJHDRWDCJGWLX-UHFFFAOYSA-N
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Description

((4-Methylcyclohexyl)methyl)hydrazine is a cyclohexane-substituted hydrazine derivative characterized by a methyl group attached to the 4-position of the cyclohexyl ring, which is further linked to a hydrazine moiety via a methylene bridge.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(4-methylcyclohexyl)methylhydrazine

InChI

InChI=1S/C8H18N2/c1-7-2-4-8(5-3-7)6-10-9/h7-8,10H,2-6,9H2,1H3

InChI Key

WOJHDRWDCJGWLX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CNN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Substituent Features Key Properties/Applications
((4-Methylcyclohexyl)methyl)hydrazine C₈H₁₈N₂ 4-Methylcyclohexylmethyl group Potential lipophilicity for drug design
1-(4-Ethylcyclohexyl)hydrazine C₈H₁₈N₂ 4-Ethylcyclohexyl group Higher steric bulk than methyl derivative
(4-Methoxy-3-methylphenyl)hydrazine C₈H₁₂N₂O Methoxy and methyl groups on phenyl ring Electron-rich aromatic system for reactivity
[(2,4-Dichlorophenyl)methyl]hydrazine C₇H₇Cl₂N₂ Electron-withdrawing Cl substituents Enhanced reactivity in alkylation
(4-Methoxybenzyl)hydrazine hydrochloride C₈H₁₁ClN₂O Benzyl group with methoxy substituent Salt form improves solubility/stability

Key Observations :

  • Cyclohexyl vs. Phenyl Rings : Cyclohexyl derivatives (e.g., this compound) exhibit higher conformational flexibility and lipophilicity compared to rigid aromatic counterparts like (4-methoxyphenyl)hydrazine, which may enhance membrane permeability in biological systems .
  • Substituent Effects : Electron-donating groups (e.g., methoxy in (4-Methoxybenzyl)hydrazine) increase nucleophilicity, while electron-withdrawing groups (e.g., Cl in [(2,4-Dichlorophenyl)methyl]hydrazine) may enhance electrophilic reactivity .

Reactivity Trends :

  • Nucleophilic Substitution : Hydrazine derivatives with electron-rich aromatic systems (e.g., methoxy-substituted compounds) undergo faster nucleophilic attacks in reactions with carbonyl groups or alkyl halides .
  • Steric Hindrance : Cyclohexylmethyl groups may impede reactions at the hydrazine nitrogen, as seen in the reformation of amidrazones instead of cyclized products under certain conditions .

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